Cas no 1805623-49-7 (5-(Bromomethyl)-3-(difluoromethyl)-4-hydroxypyridine-2-carboxylic acid)

5-(Bromomethyl)-3-(difluoromethyl)-4-hydroxypyridine-2-carboxylic acid is a specialized organic compound with distinct structural features. Its bromo and difluoromethyl substituents confer unique reactivity, making it suitable for various chemical transformations. The presence of the hydroxyl and carboxylic acid groups enhances its versatility in synthetic routes. This compound is valued for its potential in pharmaceutical and material science applications due to its bioactivity and structural diversity.
5-(Bromomethyl)-3-(difluoromethyl)-4-hydroxypyridine-2-carboxylic acid structure
1805623-49-7 structure
Product Name:5-(Bromomethyl)-3-(difluoromethyl)-4-hydroxypyridine-2-carboxylic acid
CAS No:1805623-49-7
MF:C8H6BrF2NO3
MW:282.038948535919
CID:4890909
Update Time:2025-06-18

5-(Bromomethyl)-3-(difluoromethyl)-4-hydroxypyridine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-(Bromomethyl)-3-(difluoromethyl)-4-hydroxypyridine-2-carboxylic acid
    • Inchi: 1S/C8H6BrF2NO3/c9-1-3-2-12-5(8(14)15)4(6(3)13)7(10)11/h2,7H,1H2,(H,12,13)(H,14,15)
    • InChI Key: FCHYZRQCCVUVPI-UHFFFAOYSA-N
    • SMILES: BrCC1=CNC(C(=O)O)=C(C(F)F)C1=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 376
  • XLogP3: 1.1
  • Topological Polar Surface Area: 66.4

5-(Bromomethyl)-3-(difluoromethyl)-4-hydroxypyridine-2-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029025631-250mg
5-(Bromomethyl)-3-(difluoromethyl)-4-hydroxypyridine-2-carboxylic acid
1805623-49-7 95%
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$980.00 2022-04-01
Alichem
A029025631-500mg
5-(Bromomethyl)-3-(difluoromethyl)-4-hydroxypyridine-2-carboxylic acid
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Additional information on 5-(Bromomethyl)-3-(difluoromethyl)-4-hydroxypyridine-2-carboxylic acid

Professional Introduction to 5-(Bromomethyl)-3-(difluoromethyl)-4-hydroxypyridine-2-carboxylic Acid (CAS No. 1805623-49-7)

5-(Bromomethyl)-3-(difluoromethyl)-4-hydroxypyridine-2-carboxylic acid (CAS No. 1805623-49-7) is a highly versatile and significant compound in the field of pharmaceutical chemistry and drug discovery. Its unique structural features, characterized by the presence of both bromomethyl and difluoromethyl substituents, make it a valuable intermediate in the synthesis of various bioactive molecules. This compound has garnered considerable attention due to its potential applications in the development of novel therapeutic agents targeting a range of diseases.

The bromomethyl group in the molecular structure of 5-(Bromomethyl)-3-(difluoromethyl)-4-hydroxypyridine-2-carboxylic acid serves as a reactive handle for further functionalization, enabling the construction of complex scaffolds through nucleophilic substitution reactions. This reactivity is particularly useful in medicinal chemistry, where it allows for the efficient introduction of diverse pharmacophores. The difluoromethyl group, on the other hand, is known to enhance metabolic stability and binding affinity, making it a desirable feature in drug design. These attributes have positioned this compound as a key building block in the synthesis of small-molecule inhibitors and modulators.

In recent years, significant advancements have been made in understanding the role of fluorinated compounds in medicinal chemistry. The incorporation of fluorine atoms into drug molecules can lead to improved pharmacokinetic properties, including enhanced lipophilicity and reduced susceptibility to metabolic degradation. Specifically, the difluoromethyl group has been extensively studied for its ability to modulate enzyme activity and receptor binding. For instance, studies have demonstrated that compounds containing this moiety exhibit increased binding affinity to target proteins, thereby improving therapeutic efficacy.

The hydroxyl group at the 4-position of 5-(Bromomethyl)-3-(difluoromethyl)-4-hydroxypyridine-2-carboxylic acid provides an additional site for chemical modification, allowing for further diversification of the molecular structure. This functionality can be exploited to introduce various pharmacophoric elements or to optimize solubility and bioavailability. The carboxylic acid moiety at the 2-position also offers opportunities for derivatization, enabling the synthesis of esters, amides, or other derivatives that may exhibit improved pharmacological properties.

The compound's potential applications extend beyond its use as a synthetic intermediate. Recent research has highlighted its role in the development of novel antiviral and anticancer agents. For example, studies have shown that derivatives of this compound can inhibit viral protease enzymes by disrupting their active sites. Similarly, in oncology research, modifications to the core pyridine scaffold have led to the discovery of potent inhibitors targeting kinases and other critical cancer-related enzymes. The combination of reactivity provided by the bromomethyl group and the metabolic stability conferred by the difluoromethyl group makes this compound a promising candidate for further exploration.

The synthesis of 5-(Bromomethyl)-3-(difluoromethyl)-4-hydroxypyridine-2-carboxylic acid involves multi-step organic transformations that highlight its synthetic utility. Starting from commercially available precursors, such as hydroxypyridine derivatives, a series of bromination and fluorination reactions can be employed to introduce the desired substituents. These reactions are typically conducted under controlled conditions to ensure high yield and purity. The final product can then be isolated and characterized using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

The compound's structural features also make it an attractive candidate for computational studies aimed at understanding its interactions with biological targets. Molecular modeling techniques can be used to predict binding modes and affinity profiles, providing valuable insights into its potential pharmacological activity. These computational approaches are often combined with experimental validation to accelerate drug discovery efforts.

In conclusion, 5-(Bromomethyl)-3-(difluoromethyl)-4-hydroxypyridine-2-carboxylic acid (CAS No. 1805623-49-7) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features enable diverse chemical modifications, making it a valuable intermediate for synthesizing novel bioactive molecules. Recent advancements in medicinal chemistry highlight its importance in developing therapeutics targeting various diseases. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in drug discovery efforts.

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